molecular formula C10H5F3LiN3O2 B2476115 Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1h-1,2,4-triazole-3-carboxylate CAS No. 2108355-53-7

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B2476115
CAS No.: 2108355-53-7
M. Wt: 263.1
InChI Key: INQHYENWWCQNFE-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C10H6F3N3O2Li It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, and a triazole ring

Preparation Methods

The synthesis of Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The trifluoromethyl group and the triazole ring can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2.Li/c11-10(12,13)6-3-1-2-4-7(6)16-5-14-8(15-16)9(17)18;/h1-5H,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHYENWWCQNFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C(F)(F)F)N2C=NC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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